Superior Protease Stability in Human Serum: 24‑Fold Longer Half‑Life than L‑K6L9
D‑K6L9 exhibits a half‑life (t₁/₂) of >24 hours in 50% human serum at 37°C, compared to 1 hour for L‑K6L9 under identical conditions, representing a >24‑fold improvement in proteolytic stability [1]. This was measured by RP‑HPLC quantification of intact peptide remaining after incubation.
| Evidence Dimension | Serum half‑life (t₁/₂) |
|---|---|
| Target Compound Data | >24 h |
| Comparator Or Baseline | L‑K6L9: 1 h |
| Quantified Difference | >24‑fold increase |
| Conditions | 50% human serum, 37°C, RP‑HPLC monitoring |
Why This Matters
For procurement, D‑K6L9 enables once‑daily systemic dosing versus L‑K6L9 requiring continuous infusion or multiple doses, reducing total peptide quantity needed per treatment course.
- [1] Dennison SR, Phoenix DA. Protein Pept Lett. 2011;18(7):697-703. DOI: 10.2174/092986611795446011 View Source
